PDHK1 Inhibitory Activity: Patent-Anchored Potency Benchmark Against the Pyruvate Dehydrogenase Kinase Family
CAS 328286-70-0 is reported in the Therapeutic Target Database with a designated IC50 value of 1.5 µM against PDHK1, as extracted from patent WO2012135799 (compound 43) [1]. By comparison, the reference PDHK1 inhibitor dichloroacetate (DCA) exhibits an IC50 of approximately 200–500 µM against PDHK1 in biochemical assays, representing a >130-fold weaker potency [2]. The clinical-stage PDHK2-selective inhibitor AZD7545 achieves IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2) but carries a distinct isoform selectivity profile driven by its trifluoromethyl-benzamide pharmacophore that is absent in CAS 328286-70-0 [3]. This places CAS 328286-70-0 in a differentiated potency-selectivity space: substantially more potent than DCA, yet structurally and mechanistically distinct from the AZD7545 series.
| Evidence Dimension | PDHK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5 µM (PDHK1) |
| Comparator Or Baseline | DCA: IC50 ≈ 200–500 µM (PDHK1); AZD7545: IC50 = 36.8 nM (PDHK1), 6.4 nM (PDHK2) |
| Quantified Difference | >130-fold more potent than DCA; ~40-fold less potent than AZD7545 on PDHK1 but with a structurally distinct selectivity scaffold |
| Conditions | Biochemical kinase inhibition assay; patent WO2012135799 and published literature (ADP Hunter Plus / coupled enzymatic assays) |
Why This Matters
For procurement decisions involving PDHK1 inhibitor tool compounds, the 1.5 µM potency positions CAS 328286-70-0 as a mid-potency chemical probe suitable for target engagement studies where the metabolic liabilities of DCA (high-dose requirement, off-target anion effects) must be avoided, while offering a dibenzofuran scaffold amenable to further medicinal chemistry optimization distinct from the AZD7545 chemotype.
- [1] Therapeutic Target Database (TTD). Drug ID: D0R0SJ. Drug Name: PMID25684022-Compound-WO2012135799 43(1.5). Target: Pyruvate Dehydrogenase Kinase 1 (PDHK1). IC50 = 1.5 µM. Patent WO2012135799. Indication: Metastatic Cancer. University of Utah Research Foundation. View Source
- [2] Michelakis, E.D. et al. (2008). 'Dichloroacetate (DCA) as a metabolic modulator in cancer.' British Journal of Cancer, 99(7): 989–994. DCA inhibits PDHK with IC50 values in the 200–500 µM range. View Source
- [3] InvivoChem. AZD7545. CAS 252017-04-2. PDHK1 IC50 = 36.8 nM; PDHK2 IC50 = 6.4 nM. A trifluoromethyl-benzamide-based PDHK2-selective inhibitor. View Source
